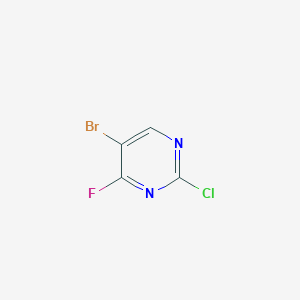

5-bromo-2-chloro-4-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-2-chloro-4-fluoropyrimidine is a chemical compound with the molecular formula C4HBrClFN2 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H . This indicates the presence of a bromine atom, a chlorine atom, and a fluorine atom in the pyrimidine ring.Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.42 . It is a solid or liquid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

5-Bromo-2-chloro-4-fluoropyrimidine is a derivative of pyrimidine, a 6-membered heterocycle with two nitrogen heteroatoms

Mode of Action

The compound has bromide and fluoride substituents at the para-position, enabling it for synthesizing linear macromolecules under a stepwise process . It can perform nucleophilic aromatic substitution on the fluoride group, Pd-catalyzed carbon-carbon coupling on the bromide group, and acid-catalyzed vicarious nucleophilic substitution at the 4- and 6-positions . These interactions result in changes to the target molecules, potentially altering their function or activity.

Biochemical Pathways

As a pyrimidine derivative, it may be involved in nucleic acid synthesis and metabolism, given the fundamental role of pyrimidines in these processes .

Analyse Biochimique

Biochemical Properties

It is known that fluoropyrimidines, a class of compounds to which 5-bromo-2-chloro-4-fluoropyrimidine belongs, can interact with various enzymes and proteins . For example, 5-fluorouracil, a well-studied fluoropyrimidine, inhibits thymidylate synthase (TS) and interacts with RNA modifying enzymes

Molecular Mechanism

It is known that fluoropyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that fluoropyrimidines are metabolized in the body through various pathways . For example, 5-fluorouracil is converted to 5,6-dihydro-5-fluorouracil (DHFU) by dihydropyrimidine dehydrogenase (DPD), and then further metabolized to fluoro-β-ureidopropionate (FUPA) and finally to α-fluoro-β-alanine (FBAL) .

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClFN2/c5-2-1-8-4(6)9-3(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPFIECJFSRORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)

![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)